REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH2:7]([O:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]#[C:22][Si](C)(C)C)=[CH:17][CH:16]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>CO>[CH2:7]([O:14][C:15]1[CH:16]=[CH:17][C:18]([C:21]#[CH:22])=[CH:19][CH:20]=1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2|
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Name
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|
Quantity
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11.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)OC1=CC=C(C=C1)C#C[Si](C)(C)C
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Name
|
|
Quantity
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70 mL
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Type
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solvent
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Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture stirred at room temperature for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was partitioned between ethyl acetate and water
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Type
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CUSTOM
|
Details
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The aqueous phase was separated
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate
|
Type
|
WASH
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Details
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The combined organic phases were washed with saturated aqueous sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over anhydrous sodium sulfate
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a dark brown solid
|
Type
|
CUSTOM
|
Details
|
This material was purified via column chromatography (eluting with 0-5% ethyl acetate-hexane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=C1)C#C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |